

Physical and chemical properties of Neoprocurcumenol

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Compound of Interest		
Compound Name:	Neoprocurcumenol	
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An In-depth Technical Guide to Neoprocurcumenol

This technical guide provides a comprehensive overview of the physical and chemical properties of **Neoprocurcumenol**, targeted at researchers, scientists, and professionals in drug development. This document includes key quantitative data, detailed experimental protocols for its isolation and biological activity assessment, and visualizations of relevant workflows and potential signaling pathways.

Physical and Chemical Properties

Neoprocurcumenol is a sesquiterpenoid compound isolated from plants of the Curcuma genus. Its physicochemical properties are summarized below.

Quantitative Data Summary

The following table presents the key quantitative properties of **Neoprocurcumenol**.



Property	Value	Reference(s)
Molecular Formula	C15H22O2	[1]
Molecular Weight	234.33 g/mol	[1][2]
Exact Mass	234.162 u	[2]
Monoisotopic Mass	234.162 u	[2]
CAS Number	102130-91-6	[1][3][4]
PubChem CID	14543200	[2][5]
Hydrogen Bond Acceptor Count	2	[2]
Covalent Unit Count	1	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][4]

Biological Activity

Neoprocurcumenol has demonstrated significant biological activity as a larvicidal agent against mosquito larvae. Specifically, it is effective against the filariasis vector mosquito, Culex quinquefasciatus. The reported efficacy is as follows:

LC₅₀: 13.69 ppm[1][3][4]

LC90: 23.92 ppm[1][3][4]

This activity highlights its potential for development as a natural insecticide.

Experimental Protocols

The isolation and evaluation of **Neoprocurcumenol**'s larvicidal properties involve a multi-step process, from plant extraction to bioassays.

Isolation of Neoprocurcumenol



The following protocol outlines the bioassay-guided fractionation method used to isolate **Neoprocurcumenol** from the rhizomes of Curcuma aromatica.[4]

Objective: To isolate bioactive compounds with larvicidal properties.

Materials and Equipment:

- Rhizomes of Curcuma aromatica
- Petroleum ether (non-polar organic solvent)
- Soxhlet apparatus
- Flash chromatography system
- Solvents for chromatography (e.g., chloroform, dichloromethane, ethyl acetate)
- Rotary evaporator

Methodology:

- Extraction: The rhizomes of Curcuma aromatica are subjected to Soxhlet extraction using petroleum ether as the solvent.[4] This step yields a crude petroleum ether extract.
- Fractionation: The crude extract undergoes bioassay-guided fractionation via flash chromatography.[4] This process separates the extract into different fractions based on the polarity of the compounds.
- Isolation: The fractions are collected and tested for larvicidal activity. The active fractions are further purified to isolate the individual compounds, including **Neoprocurcumenol**.[4]
- Identification: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Larvicidal Bioassay

The larvicidal efficacy of **Neoprocurcumenol** is evaluated using a standard procedure recommended by the World Health Organization (WHO).[4]



Objective: To determine the lethal concentrations (LC₅₀ and LC₉₀) of **Neoprocurcumenol** against Culex quinquefasciatus larvae.

Materials and Equipment:

- Late third or early fourth instar larvae of Culex quinquefasciatus
- Neoprocurcumenol of known purity
- Solvent (e.g., DMSO, Acetone)
- Beakers or glass jars
- Pipettes
- Dechlorinated water
- Incubator or controlled environment chamber

Methodology:

- Stock Solution Preparation: A stock solution of Neoprocurcumenol is prepared in a suitable solvent.
- Test Concentrations: A series of dilutions are prepared from the stock solution to achieve the desired test concentrations (e.g., in parts per million, ppm).
- Exposure: A specific number of mosquito larvae (typically 20-25) are introduced into beakers containing a fixed volume of dechlorinated water and the test concentration of Neoprocurcumenol.
- Control Groups: A solvent control (water + solvent) and a negative control (water only) are run in parallel.
- Incubation: The beakers are incubated for 24 hours under controlled conditions (temperature and light).



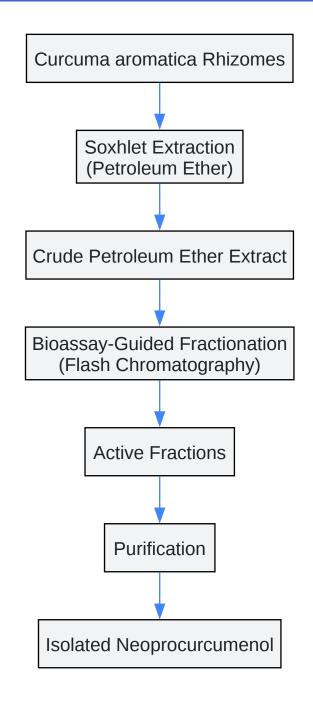
- Mortality Assessment: After the exposure period, the number of dead larvae is counted.
 Larvae are considered dead if they are immobile and do not respond to probing.
- Data Analysis: The mortality data is subjected to probit analysis to determine the LC₅₀ and LC₉₀ values.

Visualizations

The following diagrams illustrate the experimental workflow for isolating **Neoprocurcumenol** and a potential signaling pathway that could be a target for its biological activity.

Experimental Workflow for Isolation





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